molecular formula C13H27NO B1416598 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine CAS No. 416864-62-5

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine

Cat. No. B1416598
M. Wt: 213.36 g/mol
InChI Key: YLEFPHWVKPXBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-N-(2-methoxyethyl)cyclohexan-1-amine, or 4-t-BuNEC, is a novel cyclic amine compound with potential applications in chemical synthesis and research. It is a versatile building block for synthesizing a variety of organic compounds, and its chemical structure allows it to interact with other molecules in multiple ways.

Scientific Research Applications

Metabolism and Toxicity Studies

  • A study explored the biotransformation of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats. The research suggested that the transformation of BHT to BHT-QM proceeds mainly through BHT-alcohol, with significant biliary excretion of the metabolite (Tajima, Yamamoto, & Mizutani, 1981).

Pharmacological Effects and Applications

  • Novel 5-hydroxytryptamine 4 (5-HT4) receptor agonists, structurally related to the compound of interest, were synthesized and evaluated for gastroprokinetic activities. This class of compounds has shown promising results in enhancing gastric motility and emptying (Suzuki et al., 1998).

Chemical and Industrial Applications

  • Research into the pulmonary toxicity of butylated hydroxytoluene and related alkylphenols has identified structural requirements for toxic potency. This study aids in understanding the effects of structural modifications on toxicity and can inform the safe design and use of industrial chemicals (Mizutani, Ishida, Yamamoto, & Tajima, 1982).

Potential Therapeutic Applications

  • A compound with structural similarities was evaluated for its potential as a trace amine receptor modulator, hypothesized to be useful for treatment-resistant depression. The study examined the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its antidepressant-like effect (Dhir & Kulkarni, 2011).

Safety And Hazards

While specific safety and hazard information for “4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine” is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4/h11-12,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEFPHWVKPXBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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